molecular formula C12H16N4O B11704887 (2Z)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)hydrazinecarboxamide

(2Z)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)hydrazinecarboxamide

Cat. No.: B11704887
M. Wt: 232.28 g/mol
InChI Key: FSFNPAWCAVVNKN-UHFFFAOYSA-N
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Description

{[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]AMINO}UREA is a complex organic compound with a unique structure that combines elements of tetrahydroisoquinoline and urea

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]AMINO}UREA typically involves the reaction of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]AMINO}UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the urea moiety, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, {[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]AMINO}UREA is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, {[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]AMINO}UREA can be used in the production of advanced materials, such as polymers and resins, due to its ability to form stable bonds with other compounds.

Mechanism of Action

The mechanism of action of {[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]AMINO}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may interact with receptors to modulate their activity, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of the target compound.

    N-Phenylurea: Shares the urea moiety but lacks the tetrahydroisoquinoline structure.

    1,2,3,4-Tetrahydroisoquinoline: Similar core structure but without the dimethyl and urea groups.

Uniqueness

The uniqueness of {[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]AMINO}UREA lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]urea

InChI

InChI=1S/C12H16N4O/c1-12(2)7-8-5-3-4-6-9(8)10(14-12)15-16-11(13)17/h3-6H,7H2,1-2H3,(H,14,15)(H3,13,16,17)

InChI Key

FSFNPAWCAVVNKN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)NNC(=O)N)C

Origin of Product

United States

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